molecular formula C12H15ClN4O2S B8358844 6-Chloro-2-methylthiopurin-9-ylmethyl 2,2-dimethylpropionate

6-Chloro-2-methylthiopurin-9-ylmethyl 2,2-dimethylpropionate

Cat. No. B8358844
M. Wt: 314.79 g/mol
InChI Key: UFILOIUTGBIMFE-UHFFFAOYSA-N
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Patent
US07825126B2

Procedure details

To a solution of 6-chloro-2-methylthiopurin-9-ylmethyl 2,2-dimethylpropionate (82) (0.314 g, 1 mmol) in i-PrOH (10 mL) and THF (25 mL) was added 2N aq NaOH (2 mL) and the resulting reaction mixture was stirred at room temperature for 12 hr. The reaction mixture was concentrated under reduced pressure and the residue obtained was purified by silica gel column chromatography (AcOEt/petroleum ether=3/7) which afforded 83 (0.112 g, 56%): 1H NMR (DMSO-d6, 300 MHz) δ 8.54 (s, 1H), 2.58 (s, 3H) MS (m/e) (positive-FAB) 200.9 (M+1)+.
Quantity
0.314 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Yield
56%

Identifiers

REACTION_CXSMILES
CC(C)(C)C(OC[N:7]1[CH:15]=[N:14][C:13]2[C:8]1=[N:9][C:10]([S:17][CH3:18])=[N:11][C:12]=2[Cl:16])=O.[OH-].[Na+]>CC(O)C.C1COCC1>[Cl:16][C:12]1[N:11]=[C:10]([S:17][CH3:18])[N:9]=[C:8]2[C:13]=1[NH:14][CH:15]=[N:7]2 |f:1.2|

Inputs

Step One
Name
Quantity
0.314 g
Type
reactant
Smiles
CC(C(=O)OCN1C2=NC(=NC(=C2N=C1)Cl)SC)(C)C
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CC(C)O
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 12 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue obtained
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (AcOEt/petroleum ether=3/7) which

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClC1=C2NC=NC2=NC(=N1)SC
Measurements
Type Value Analysis
AMOUNT: MASS 0.112 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 55.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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